molecular formula C11H10BrN3OS B14871597 6-Amino-2-[(4-bromobenzyl)sulfanyl]pyrimidin-4-ol

6-Amino-2-[(4-bromobenzyl)sulfanyl]pyrimidin-4-ol

Cat. No.: B14871597
M. Wt: 312.19 g/mol
InChI Key: UFMFTIHERQBTLY-UHFFFAOYSA-N
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Description

6-amino-2-((4-bromobenzyl)thio)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound features a bromobenzyl group attached to a thioether linkage, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-((4-bromobenzyl)thio)pyrimidin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzyl chloride and 6-amino-2-thiopyrimidin-4(3H)-one.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Procedure: The 4-bromobenzyl chloride is added dropwise to a solution of 6-amino-2-thiopyrimidin-4(3H)-one in the chosen solvent, followed by stirring at an elevated temperature (e.g., 80-100°C) for several hours.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-amino-2-((4-bromobenzyl)thio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding hydrogenated product.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-amino-2-((4-bromobenzyl)thio)pyrimidin-4(3H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. The bromobenzyl group and thioether linkage can play a crucial role in binding to the target site and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    6-amino-2-thiopyrimidin-4(3H)-one: Lacks the bromobenzyl group, which may result in different reactivity and biological activity.

    4-bromobenzyl chloride: A precursor in the synthesis, used for introducing the bromobenzyl group.

    Other Pyrimidine Derivatives: Compounds with similar structures but different substituents, which can influence their properties and applications.

Uniqueness

6-amino-2-((4-bromobenzyl)thio)pyrimidin-4(3H)-one is unique due to the presence of both the bromobenzyl group and the thioether linkage, which can impart distinct chemical and biological properties compared to other pyrimidine derivatives.

Properties

Molecular Formula

C11H10BrN3OS

Molecular Weight

312.19 g/mol

IUPAC Name

4-amino-2-[(4-bromophenyl)methylsulfanyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C11H10BrN3OS/c12-8-3-1-7(2-4-8)6-17-11-14-9(13)5-10(16)15-11/h1-5H,6H2,(H3,13,14,15,16)

InChI Key

UFMFTIHERQBTLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NC(=CC(=O)N2)N)Br

Origin of Product

United States

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